N-(4-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic, pyrazole, oxadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxadiazole rings, followed by their functionalization and coupling.
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of Oxadiazole Ring: The oxadiazole ring is often prepared by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole derivatives with the acetamide moiety using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHYLPHENYL)-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE: shares structural similarities with other compounds containing pyrazole and oxadiazole rings.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H17N5O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-11-3-5-13(6-4-11)18-14(22)10-24-16-20-19-15(23-16)9-21-12(2)7-8-17-21/h3-8H,9-10H2,1-2H3,(H,18,22) |
InChI Key |
SFQLYYXWLNSRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3C(=CC=N3)C |
Origin of Product |
United States |
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